Flosulide
CAS No.: 80937-31-1
Cat. No.: VC0007107
Molecular Formula: C16H13F2NO4S
Molecular Weight: 353.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80937-31-1 |
---|---|
Molecular Formula | C16H13F2NO4S |
Molecular Weight | 353.3 g/mol |
IUPAC Name | N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide |
Standard InChI | InChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 |
Standard InChI Key | CXJONBHNIJFARE-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F |
Canonical SMILES | CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F |
Chemical Structure and Physicochemical Properties
Flosulide belongs to the sulfonamide class of compounds, characterized by a methanesulfonamide group attached to a substituted indanone core. Its IUPAC name is N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide, and its stereochemistry is achiral, with no defined stereocenters or E/Z isomers . The compound’s solubility and stability are influenced by its sulfonamide moiety, which enhances binding affinity to the COX-2 enzyme’s active site.
Table 1: Key Chemical Properties of Flosulide
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 353.34 g/mol |
CAS Registry Number | 80937-31-1 |
SMILES | CS(=O)(=O)NC1=C(OC2=C(F)C=C(F)C=C2)C=C3C(=O)CCC3=C1 |
InChI Key | CXJONBHNIJFARE-UHFFFAOYSA-N |
LogP (XLogP3-AA) | 2.4 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
The compound’s synthetic pathways often involve acylation and sulfonylation reactions, as demonstrated in derivatives synthesized from natural safrole, which exhibited enhanced COX-2 selectivity and anti-inflammatory potency .
Pharmacological Mechanism and Selectivity
Flosulide selectively inhibits COX-2 with an IC of 21 nM, sparing COX-1 at therapeutic doses . This selectivity arises from its ability to bind the larger hydrophobic pocket of COX-2, which is absent in COX-1. In vitro studies using OSC-2 cells (a human esophageal carcinoma line) revealed complete inhibition of prostaglandin E (PGE) production at concentrations as low as 1 nM, while OSC-1 cells (lacking COX-2 expression) showed no suppression of prostaglandin synthesis .
Renal Effects:
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In normovolemic rats, flosulide increased renal plasma flow (RPF) by 18% and glomerular filtration rate (GFR) by 22% at 5 mg/kg .
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Hypovolemic rats experienced a 30% reduction in GFR at 25 mg/kg, highlighting dose-dependent hemodynamic effects .
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In passive Heymann nephritis models, flosulide (3 mg/kg/day) reduced proteinuria by 65% without altering basal prostaglandin levels, preserving renal compensatory mechanisms .
Parameter | Low Dose (3 mg/kg) | High Dose (9 mg/kg) |
---|---|---|
Proteinuria Reduction | 65% | 50% |
Glomerular TxB | +70% | -45% |
6-keto-PGF | +60% | -38% |
Therapeutic Applications and Recent Developments
Flosulide’s potential extends beyond inflammation:
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Esophageal Cancer: COX-2 overexpression in esophageal carcinoma cells (OSC-2) was inhibited by flosulide, suppressing mitotic activity by 95% at 100 μM .
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Proteinuria Management: In rat models, flosulide reduced urinary protein excretion by 65%, outperforming aspirin in preserving plasma albumin levels .
Recent derivatives, such as arylthiazole and isoxazole hybrids, combine flosulide’s sulfonamide core with antioxidant moieties to mitigate NSAID-induced oxidative stress . These compounds exhibit EC values of 3.7–5.1 μmol/mL in radical scavenging assays, rivaling ascorbic acid (7.4 μmol/mL) .
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